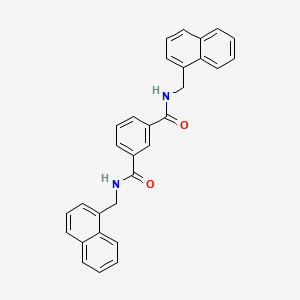![molecular formula C27H24N2O3S2 B11506972 2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11506972.png)
2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” is a complex organic compound that features multiple functional groups, including naphthalene rings, carbamoyl groups, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the carbamoyl group: This step involves the reaction of the naphthalene derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Formation of the sulfanyl group:
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene rings and functional groups.
Carbamoyl Compounds: Compounds containing carbamoyl groups.
Sulfanyl Compounds: Compounds with sulfanyl groups.
Uniqueness
“N-(NAPHTHALEN-2-YL)-2-{[3-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-OXOPROPYL]SULFANYL}ACETAMIDE” is unique due to its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C27H24N2O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxopropyl]sulfanylacetamide |
InChI |
InChI=1S/C27H24N2O3S2/c30-25(15-33-17-26(31)28-23-11-9-19-5-1-3-7-21(19)13-23)16-34-18-27(32)29-24-12-10-20-6-2-4-8-22(20)14-24/h1-14H,15-18H2,(H,28,31)(H,29,32) |
InChI Key |
UNQRGORDEUXIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11506910.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine](/img/structure/B11506911.png)
![1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone](/img/structure/B11506916.png)

![N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11506927.png)
![3-[4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11506933.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11506939.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11506947.png)
![12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11506959.png)
![{4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11506964.png)
![2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11506970.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11506974.png)
![3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
